molecular formula C10H12N4O3S B2580257 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 955544-16-8

1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2580257
CAS RN: 955544-16-8
M. Wt: 268.29
InChI Key: OZQNHVYQXLKQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, also known as PPTP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas. PPTP is a pyrazolo[3,4-d]pyrimidine derivative that has been synthesized using different methods.

Mechanism of Action

1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exerts its effects through the inhibition of certain enzymes, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK-3β). CDKs are involved in cell cycle regulation, and their inhibition by 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one leads to the arrest of cell growth and division. GSK-3β is involved in various cellular processes, including glycogen metabolism, gene expression, and cell survival. The inhibition of GSK-3β by 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been shown to have a neuroprotective effect.
Biochemical and Physiological Effects:
1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been shown to have various biochemical and physiological effects. In cancer cells, 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one inhibits cell growth and induces apoptosis. In animal models of neurodegenerative diseases, 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been shown to have a neuroprotective effect and to improve cognitive function. 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in lab experiments is its specificity for certain enzymes, such as CDKs and GSK-3β. This allows for the targeted inhibition of these enzymes and the study of their effects on cellular processes. However, one limitation of using 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is its potential toxicity. 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been shown to have cytotoxic effects on certain cell lines, and its toxicity needs to be carefully evaluated in lab experiments.

Future Directions

There are several future directions for the study of 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. One area of research is the development of 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with improved potency and selectivity. Another area of research is the study of the effects of 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one on other cellular processes, such as autophagy and DNA repair. Additionally, the potential use of 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a therapeutic agent for other diseases, such as inflammatory bowel disease and multiple sclerosis, warrants further investigation.
Conclusion:
In conclusion, 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas. 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been synthesized using different methods, and its scientific research application includes cancer treatment, neurodegenerative diseases, anti-inflammatory effects, and immune system modulation. 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exerts its effects through the inhibition of certain enzymes, and its biochemical and physiological effects include the inhibition of cell growth, neuroprotection, anti-inflammatory effects, and immune system modulation. 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has advantages and limitations for lab experiments, and future directions for its study include the development of 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, the study of its effects on other cellular processes, and its potential use as a therapeutic agent for other diseases.

Synthesis Methods

1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been synthesized using different methods, including the reaction of 2-oxopropylthio-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with 2-bromoethanol in the presence of potassium carbonate. Another method involves the reaction of 2-oxopropylthio-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with 2-chloroethanol using sodium hydride as a base. The synthesis of 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex process that requires careful attention to the reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been studied for its potential applications in various areas of scientific research. One of the main areas of research is cancer treatment. 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been shown to have a neuroprotective effect in animal models of these diseases. Additionally, 1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been studied for its potential as an anti-inflammatory agent and for its effects on the immune system.

properties

IUPAC Name

1-(2-hydroxyethyl)-6-(2-oxopropylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-6(16)5-18-10-12-8-7(9(17)13-10)4-11-14(8)2-3-15/h4,15H,2-3,5H2,1H3,(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQNHVYQXLKQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(C=NN2CCO)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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